molecular formula C20H14N2O5S3 B280699 4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid

4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid

Cat. No.: B280699
M. Wt: 458.5 g/mol
InChI Key: UPSLYCUVNKUACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a sulfonylbenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution reactions. The final step involves the sulfonation of the benzoic acid moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while nucleophilic substitution of the sulfonyl group can produce various sulfonamide derivatives.

Scientific Research Applications

4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxyphenyl group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and sulfonylbenzoic acids. Examples are:

  • 2-(1,3-Benzothiazol-2-ylthio)benzoic acid
  • 4-(Benzothiazol-2-ylamino)benzenesulfonic acid

Uniqueness

What sets 4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H14N2O5S3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C20H14N2O5S3/c23-16-10-7-13(22-30(26,27)14-8-5-12(6-9-14)19(24)25)11-18(16)29-20-21-15-3-1-2-4-17(15)28-20/h1-11,22-23H,(H,24,25)

InChI Key

UPSLYCUVNKUACH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

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